molecular formula C13H9NO6S B12814421 4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid CAS No. 7402-74-6

4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid

Cat. No.: B12814421
CAS No.: 7402-74-6
M. Wt: 307.28 g/mol
InChI Key: ODTKWYKXWAPCOC-UHFFFAOYSA-N
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Description

4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C13H9NO6S and a molecular weight of 307.279 g/mol It is a benzoic acid derivative characterized by the presence of a sulfonyl group and a hydroxy(oxido)amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by sulfonation and subsequent reduction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted benzoic acids .

Scientific Research Applications

4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, influencing cellular processes and signaling pathways. The sulfonyl group may also play a role in the compound’s biological activity by interacting with enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is unique due to the presence of both hydroxy(oxido)amino and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7402-74-6

Molecular Formula

C13H9NO6S

Molecular Weight

307.28 g/mol

IUPAC Name

4-(3-nitrophenyl)sulfonylbenzoic acid

InChI

InChI=1S/C13H9NO6S/c15-13(16)9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16)

InChI Key

ODTKWYKXWAPCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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